molecular formula C8H7F2NS B13336798 3-(Difluoromethyl)benzene-1-carbothioamide

3-(Difluoromethyl)benzene-1-carbothioamide

Cat. No.: B13336798
M. Wt: 187.21 g/mol
InChI Key: QUSSZUGVZDAWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)benzene-1-carbothioamide is an organic compound characterized by the presence of a difluoromethyl group attached to a benzene ring, which is further connected to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)benzene-1-carbothioamide typically involves the introduction of a difluoromethyl group to a benzene ring followed by the addition of a carbothioamide group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group to the benzene ring. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)benzene-1-carbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The carbothioamide group may also play a role in binding to specific targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)benzene-1-carbothioamide include:

Uniqueness

This compound is unique due to the specific positioning of the difluoromethyl and carbothioamide groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H7F2NS

Molecular Weight

187.21 g/mol

IUPAC Name

3-(difluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C8H7F2NS/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H,(H2,11,12)

InChI Key

QUSSZUGVZDAWCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=S)N)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.